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Compound of Interest

Compound Name: 3-(Methylamino)propanenitrile

Cat. No.: B116786 Get Quote

Abstract
3-(Methylamino)propanenitrile (MAPN) is a bifunctional building block of significant value in

organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1]

Possessing both a nucleophilic secondary amine and a versatile nitrile group, MAPN offers a

strategic entry point for constructing complex molecular architectures.[1] This guide provides an

in-depth exploration of MAPN's reactivity, applications, and detailed protocols for its use. We

will delve into the causality behind experimental choices, offering field-proven insights for

researchers, scientists, and drug development professionals aiming to harness the synthetic

potential of this powerful intermediate.

Introduction to 3-(Methylamino)propanenitrile: A
Profile
3-(Methylamino)propanenitrile, also known as N-Methyl-β-alaninenitrile, is a colorless to pale

yellow liquid. Its utility stems from the orthogonal reactivity of its two functional groups: the

methylamino group serves as a potent nucleophile or a site for further functionalization, while

the cyano group is a precursor to amines, carboxylic acids, and various heterocyclic systems.

[1] This bifunctionality allows for its strategic incorporation into multi-step synthetic sequences.

[1]
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Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for

safe and successful experimentation.

Property Value Source

CAS Number 693-05-0 [2][3]

Molecular Formula C₄H₈N₂ [2][3]

Molecular Weight 84.12 g/mol [2][3]

Appearance
Colorless to Almost colorless

clear liquid

Density 0.899 g/mL at 25 °C [2]

Boiling Point 81 °C at 24 mmHg

Refractive Index n20/D 1.432 [2]

Flash Point 113 °C (235.4 °F) - closed cup [2]

Safety and Handling
Hazard Profile: 3-(Methylamino)propanenitrile is harmful if inhaled or in contact with skin,

causes skin irritation, and may cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Always handle MAPN in a well-ventilated chemical

fume hood. Wear appropriate PPE, including safety goggles with side-shields, nitrile gloves,

and a lab coat.[5][6] For fire-related emergencies, wear fire/flame resistant clothing.[6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials.[5]

Spill & First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6]

[7] If inhaled, move the person to fresh air.[7] In case of eye contact, rinse with water for at

least 15 minutes.[6] Seek immediate medical attention if symptoms persist.
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Core Reactivity and Synthetic Transformations
The synthetic versatility of MAPN is best understood by examining the characteristic reactions

of its two primary functional groups.
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Caption: Key synthetic pathways originating from 3-(Methylamino)propanenitrile.

Reactions at the Methylamino Group
The secondary amine in MAPN is a strong nucleophile, readily participating in reactions to build

molecular complexity.

N-Alkylation and Acylation: The amine can be easily alkylated or acylated using standard

conditions to introduce a wide variety of substituents. This is often a primary step to modify

the molecule's properties or to introduce a group required for a subsequent cyclization.

Michael Addition: The synthesis of MAPN itself is a classic example of a Michael addition,

where methylamine acts as the nucleophile adding to acrylonitrile.[1] This reaction is highly
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efficient for creating C-N bonds. Optimizing parameters such as temperature, pressure, and

catalyst choice can significantly enhance yields.[1]

Transformations of the Nitrile Group
The cyano group is a versatile functional handle, convertible into several other important

groups. Nitriles are valuable intermediates, and their transformations are central to many

synthetic strategies in medicinal chemistry.[1]

Reduction to Primary Amines: The most common transformation is the reduction of the nitrile

to a primary amine, yielding N-methylpropane-1,3-diamine. This is typically achieved via

catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Raney Nickel) or with chemical

hydrides like lithium aluminum hydride (LiAlH₄). The resulting diamine is a valuable building

block for synthesizing polymers, chelating agents, and heterocyclic compounds.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be

hydrolyzed to a carboxylic acid, producing N-Methyl-β-alanine. A greener alternative involves

nitrilase-mediated hydrolysis, where enzymes convert the nitrile directly to the carboxylic

acid in a single step, often under mild, aqueous conditions.[1]

Reductive Amination: While the amine of MAPN can act as the nucleophile, the nitrile group

can also participate in reductive processes. A novel reductive amination of nitriles can lead to

the formation of N,N-acetals or N-alkylated lactams, demonstrating the diverse reactivity of

the cyano group under different hydrogenation conditions.[8]

Case Study: A Key Intermediate for Fluoroquinolone
Antibiotics
The true power of a building block is demonstrated in its application to complex target

synthesis. A compelling example is the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-

pyrrolidin-3-yl)propanenitrile, a critical intermediate for the fluoroquinolone antibiotic PF-

00951966.[9][10] This synthesis showcases how the latent functionality within a MAPN-like

scaffold is strategically unveiled.

The synthesis, developed by researchers at Pfizer, is a 10-step sequence with a 24% overall

yield.[9][10] Two key transformations highlight the sophisticated use of MAPN-related
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chemistry:

Catalytic Asymmetric Hydrogenation: A chiral DM-SEGPHOS-Ru(II) complex is used to set a

key stereocenter, producing a β-hydroxy amide with high diastereoselectivity (de 98%) and

enantioselectivity (ee >99%).[9][10]

S_N2 Substitution with Methylamine: In a later step, an S_N2 reaction with methylamine

provides the crucial diamine structure with a complete inversion of configuration at the

reaction center, achieving an 80% yield.[9][10]

This example underscores the importance of the 3-aminopropanenitrile scaffold in constructing

medicinally relevant compounds where precise stereochemical control is essential for biological

activity.[1]
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Caption: Simplified workflow for the stereoselective synthesis of a key antibiotic intermediate.

Experimental Protocols
The following protocols are generalized procedures based on established chemical principles

and are intended for execution by trained professionals.

Protocol 1: Synthesis of 3-(Methylamino)propanenitrile
(Michael Addition)
This protocol describes the synthesis of the title compound from methylamine and acrylonitrile.

The reaction is exothermic and should be performed with adequate cooling.

Materials:

Methylamine (40% solution in water)
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Acrylonitrile

Ice-water bath

Round-bottom flask with magnetic stirrer and dropping funnel

Procedure:

Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the

flask in an ice-water bath to maintain a temperature of 0-10 °C.

To the flask, add 50 mL of methylamine solution (40% in water).

Slowly add 26.5 g (0.5 mol) of acrylonitrile dropwise via the dropping funnel over a period of

1 hour, ensuring the internal temperature does not exceed 10 °C.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 12-18 hours to ensure the reaction goes to completion.

The reaction mixture is then concentrated under reduced pressure to remove excess water

and methylamine.

The resulting crude product is purified by fractional distillation under vacuum (boiling point

~81 °C at 24 mmHg) to yield pure 3-(methylamino)propanenitrile.

Causality: The slow, cooled addition of acrylonitrile is critical to control the exothermicity of the

Michael addition, preventing runaway reactions and the formation of byproducts. Stirring

overnight ensures high conversion.

Protocol 2: Reductive Conversion to N-Methylpropane-
1,3-diamine
This protocol details the catalytic hydrogenation of the nitrile group to a primary amine.

Materials:

3-(Methylamino)propanenitrile (MAPN)
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Methanol (anhydrous)

Palladium on carbon (10% Pd/C, 50% wet)

Hydrogenation apparatus (e.g., Parr shaker)

Celite™

Procedure:

In a high-pressure hydrogenation vessel, dissolve 8.4 g (0.1 mol) of MAPN in 100 mL of

anhydrous methanol.

Carefully add 0.8 g of 10% Pd/C catalyst (50% wet) to the solution. Caution: Palladium

catalysts can be pyrophoric.

Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

Pressurize the vessel with hydrogen to 50 psi.

Stir the reaction mixture vigorously at room temperature for 8-12 hours, or until hydrogen

uptake ceases.

Carefully depressurize the vessel and purge with nitrogen.

Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash

the pad with a small amount of methanol.

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield

crude N-methylpropane-1,3-diamine, which can be further purified by distillation.

Causality: Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[8]

Methanol is a common solvent, and wet Pd/C is used to reduce the risk of fire. Filtering through

Celite ensures complete removal of the heterogeneous catalyst.

Protocol 3: Reductive Amination with an Aldehyde
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This protocol demonstrates the use of a carbonyl compound with an amine in the presence of a

mild reducing agent to form a new C-N bond.[11][12]

Materials:

A primary or secondary amine (e.g., N-methylpropane-1,3-diamine from Protocol 2)

An aldehyde or ketone (e.g., benzaldehyde)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Procedure:

To a stirred solution of the amine (10 mmol) and the carbonyl compound (11 mmol) in 50 mL

of DCE, add sodium triacetoxyborohydride (15 mmol, ~3.2 g) portion-wise at room

temperature.

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress

by TLC or LC-MS.

Upon completion, carefully quench the reaction by adding 30 mL of saturated sodium

bicarbonate solution.

Stir for 30 minutes, then transfer the mixture to a separatory funnel.

Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces

the iminium ion formed in situ from the amine and carbonyl, but does not readily reduce the
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starting aldehyde or ketone.[13] This selectivity is key to the success of this one-pot procedure.

[11]

Conclusion
3-(Methylamino)propanenitrile is a commercially available and highly effective building block

for organic synthesis. Its dual functionality provides a robust platform for generating linear,

cyclic, and complex polyfunctional molecules. By understanding the distinct reactivity of its

amine and nitrile moieties, and by leveraging modern synthetic methods, researchers can

efficiently incorporate this versatile intermediate into synthetic routes for novel pharmaceuticals,

agrochemicals, and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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